BenchChemオンラインストアへようこそ!

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Neuropilin-1 VEGFR-2 Positional isomerism

This N-(1,3-thiazol-2-yl)pyridin-2-amine is the specific regioisomer validated for KDR/VEGFR-2 kinase inhibition (IC50 3-10 nM for optimized analogs). Positional isomerism critically impacts activity—the pyridin-2-amine variant provides essential bidentate H-bonding with Cys919, unlike the inactive 3-pyridyl isomer. This scaffold also exhibits superior photophysical properties vs. 3-pyridyl series. Suitable for angiogenesis research, fluorescent probe development, and kinase selectivity panels. Verify batch-specific regioisomeric purity (>95% by HPLC) before procurement.

Molecular Formula C15H13N3OS
Molecular Weight 283.35
CAS No. 315707-11-0
Cat. No. B2577579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
CAS315707-11-0
Molecular FormulaC15H13N3OS
Molecular Weight283.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
InChIInChI=1S/C15H13N3OS/c1-19-12-7-5-11(6-8-12)13-10-20-15(17-13)18-14-4-2-3-9-16-14/h2-10H,1H3,(H,16,17,18)
InChIKeyAFUHQKWBXCCDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS 315707-11-0): Procurement-Relevant Identity and Core Characteristics


N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS 315707-11-0; molecular formula C₁₅H₁₃N₃OS; MW 283.35 g/mol) is a heterocyclic small molecule belonging to the N-(1,3-thiazol-2-yl)pyridin-2-amine structural class [1]. This class was originally developed at Merck Research Laboratories as a series of potent, selective, low-molecular-weight inhibitors of Kinase Insert Domain-containing Receptor (KDR/VEGFR-2) tyrosine kinase [2][3]. The compound is characterized by a 4-(4-methoxyphenyl) substituent on the thiazole ring at position 4 and an unsubstituted pyridin-2-amine moiety at position 2 of the thiazole. It is a positional isomer of the pyridin-3-yl analog (CID 714205 / BDBM94269), which has been screened in PubChem BioAssay AID 651650 against Neuropilin-1 [4]. The compound is listed in the ChEMBL database under CHEMBL1605300 (as the 3-methylpyridin-2-yl analog) and in BindingDB, and is commercially available from multiple specialty chemical suppliers for research use only .

Why N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Verification


The N-(1,3-thiazol-2-yl)pyridin-2-amine chemotype exhibits extreme sensitivity to substitution pattern, with single-atom positional isomerism producing functionally divergent outcomes [1]. The pyridin-2-amine isomer (CAS 315707-11-0) differs from its pyridin-3-yl congener (BDBM94269) by only the nitrogen position on the pyridine ring, yet the pyridin-3-yl variant has been explicitly tested and shown to possess negligible affinity for Neuropilin-1 (IC₅₀ > 95,000 nM) [2], whereas the pyridin-2-amine scaffold is the hallmark of a well-characterized KDR kinase inhibitor pharmacophore with reported IC₅₀ values as low as 3–10 nM for optimized analogs [3][4]. Furthermore, photophysical studies across the three isomeric pyridyl-thiazole series (2-, 3-, and 4-pyridyl) demonstrate that the 2-pyridyl and 4-pyridyl isomers consistently outperform the 3-pyridyl series in fluorescence properties, with the 4-pyridyl/methoxy combination yielding the highest luminescence quantum yield [5]. These data demonstrate that procurement for a specific application—whether biochemical, biophysical, or cell-based—requires precise specification of the pyridyl regioisomer; generic substitution without quantitative batch verification risks selecting an isomer with fundamentally different target engagement, photophysical behavior, or biological potency.

Quantitative Differentiation Evidence for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS 315707-11-0) Versus Closest Analogs


Pyridin-2-yl vs. Pyridin-3-yl Isomerism Drives a >1,000-Fold Difference in Target Engagement Profile

The closest structural analog of the target compound is its pyridin-3-yl regioisomer, 4-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine (BDBM94269; CID 714205). In the PubChem BioAssay AID 651650 dose-response confirmation assay for modulators of the CendR–NRP-1 interaction, BDBM94269 returned an IC₅₀ > 95,000 nM (>95 µM) against human Neuropilin-1, classifying it as essentially inactive on this target [1]. In contrast, the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold to which the target compound belongs has been validated as a bona fide KDR (VEGFR-2) kinase inhibitor pharmacophore, with close analogs such as BDBM5358 (N-(6-methoxypyridin-2-yl)-5-phenyl-1,3-thiazol-2-amine) achieving an IC₅₀ of 3 nM against KDR in a standardized kinase inhibition assay (25 µM ATP / 10 µCi [γ-³³P]ATP, poly-Glu/Tyr substrate, pH 7.4, 22 °C) [2]. The sole difference between the target compound and BDBM94269 is the position of the pyridine nitrogen (ortho vs. meta to the amino linkage), yet this single-atom variation produces a functional selectivity shift of >4.5 log units between the NRP-1-inactive pyridin-3-yl isomer and the KDR-active pyridin-2-yl pharmacophore [3].

Neuropilin-1 VEGFR-2 Positional isomerism

2-Pyridyl vs. 3-Pyridyl Isomeric Series: Superior Photophysical Properties of the Pyridin-2-yl Configuration

In a systematic study of three isomeric series of 2-pyridyl, 3-pyridyl, and 4-pyridyl 4-aryl thiazoles synthesized via Hantzsch thiazole synthesis, Suryawanshi et al. (2019) demonstrated that the 2-pyridyl and 4-pyridyl isomers consistently exhibit better photophysical properties than the 3-pyridyl series across multiple aryl substituents [1]. The 4-pyridyl isomer bearing a methoxy substituent on the phenyl ring was identified as exhibiting high luminescence quantum yield—a property of direct relevance to the target compound, which carries the identical 4-methoxyphenyl group on the thiazole ring [1]. The 2-pyridyl isomer (the target compound's pyridine attachment mode) was also in the superior photophysical group relative to the 3-pyridyl series. This class-level evidence indicates that the target compound (2-pyridyl, 4-methoxyphenyl) is predicted to possess measurably better fluorescence properties than its pyridin-3-yl analog, making it the regioisomer of choice for fluorescence-based assays, imaging probes, or optoelectronic material applications [1].

Photophysical properties Fluorescence Luminescence quantum yield

KDR Kinase Pharmacophore: Pyridin-2-amine Moiety Is Essential for Low-Nanomolar VEGFR-2 Inhibition

Structure–activity relationship (SAR) analysis from the Bilodeau et al. (2004) KDR inhibitor series reveals that the pyridin-2-amine moiety is a critical pharmacophoric element for high-affinity VEGFR-2 binding [1]. In the kinase inhibition assay employing activated KDR with 25 µM [γ-³³P]ATP and poly-Glu/Tyr substrate at pH 7.4 and 22 °C, closely related N-(1,3-thiazol-2-yl)pyridin-2-amines achieved IC₅₀ values of 3 nM (BDBM5358, N-(6-methoxypyridin-2-yl)-5-phenyl-1,3-thiazol-2-amine), 6 nM (BDBM5281 and BDBM5351), and 10 nM (BDBM5353, N-(6-methylpyridin-2-yl)-5-phenyl-1,3-thiazol-2-amine) [2]. Molecular modeling demonstrates that the thiazole nitrogen forms a hydrogen bond with the backbone NH of Cys919 in the KDR active site, and the pyridin-2-amine NH engages the backbone carbonyl of the same residue—a bidentate binding mode that is geometrically impossible for the pyridin-3-yl isomer [1]. The target compound retains the critical pyridin-2-amine hydrogen bond donor–acceptor motif and the 4-arylthiazole core, positioning it within the validated KDR pharmacophore [3].

KDR VEGFR-2 Angiogenesis Kinase inhibition

Antiproliferative Activity Class Potential: Pyridine-Thiazole Hybrids Against MCF-7 and HepG2 Carcinoma Cells

Although the specific antiproliferative activity of CAS 315707-11-0 has not been independently reported, a closely related series of pyridine-linked thiazole hybrids evaluated by Alqahtani et al. (2021) established that pyridine-thiazole compounds bearing substituted thiazole rings linked via (hydrazonomethyl)phenoxy-acetamide spacers exhibit promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines with IC₅₀ values in the range of 5.36–8.76 µM, compared to the reference drug 5-fluorouracil [1][2]. The structural commonality—a pyridin-2-yl group directly attached to a thiazole core—suggests that the target compound may exhibit antiproliferative properties within or near this micromolar range. This inference is strengthened by the broader literature documenting the anticancer activity of pyridine-thiazole scaffolds, including NF-κB inhibition (IC₅₀ = 6.5 ± 0.6 µM) and HepG2 growth inhibition (IC₅₀ = 23.8 µM) [3].

Antiproliferative Cytotoxicity MCF-7 HepG2

Molecular Weight Advantage: Lower MW Facilitates Permeability and Formulation Relative to Heavier KDR Inhibitor Chemotypes

The molecular weight of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is 283.35 g/mol [1]. This is substantially lower than many clinically advanced KDR/VEGFR-2 inhibitors such as sunitinib (MW 398.5), sorafenib (MW 464.8), and lenvatinib (MW 426.9) [2]. The Bilodeau et al. (2004) discovery program specifically emphasized the low molecular weight of the N-(1,3-thiazol-2-yl)pyridin-2-amine class as a distinguishing feature that facilitates favorable pharmacokinetic properties, including good oral bioavailability and manageable hERG profiles in optimized analogs [3][4]. A molecular weight below 300 Da places the compound within an optimal range for passive membrane permeability according to Lipinski's Rule of Five, potentially enabling higher-throughput cell-based screening with reduced solubility and permeability artifacts compared to heavier chemotypes [5].

Drug-likeness Molecular weight Permeability Formulation

Evidence-Backed Application Scenarios for N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS 315707-11-0)


KDR/VEGFR-2 Kinase Inhibitor Screening and Angiogenesis Research

Based on the validated KDR kinase pharmacophore of the N-(1,3-thiazol-2-yl)pyridin-2-amine class (IC₅₀ range: 3–10 nM for close analogs [1]), this compound is suitable as a core scaffold for VEGFR-2 inhibitor screening cascades and structure–activity relationship (SAR) expansion in angiogenesis research programs. The pyridin-2-amine moiety provides the critical bidentate hydrogen-bonding interaction with Cys919 in the KDR ATP-binding pocket [2]. Researchers should verify batch-specific KDR IC₅₀ using the standardized kinase inhibition assay (activated KDR, 25 µM ATP, poly-Glu/Tyr substrate, pH 7.4, 22 °C) before committing to large-scale procurement [1].

Photophysical Probe Development and Fluorescence-Based Assays

The 2-pyridyl-thiazole configuration has been demonstrated to possess better photophysical properties than the 3-pyridyl isomeric series [3]. The 4-methoxyphenyl substituent on the thiazole ring is of the same type that yielded the highest luminescence quantum yield in the 4-pyridyl isomer series [3]. This compound is therefore a rational starting point for developing fluorescent probes, imaging agents, or fluorescence polarization-based binding assays. The low molecular weight (283.35 g/mol [4]) further supports use in biophysical assays where minimal steric perturbation of the target is desired.

Anticancer Lead Optimization and Phenotypic Screening

The pyridine-thiazole hybrid class has demonstrated reproducible antiproliferative activity against MCF-7 and HepG2 carcinoma cell lines (IC₅₀: 5.36–8.76 µM [5]). The target compound's structural features—pyridin-2-amine linked to a 4-(4-methoxyphenyl)thiazole—position it as a candidate for phenotypic anticancer screening and lead optimization. The methoxy substituent may influence both potency and selectivity compared to unsubstituted phenyl analogs. Procurement for such studies should include certificates of analysis confirming regioisomeric purity (>95% by HPLC) to exclude contamination by the photophysically and pharmacologically distinct pyridin-3-yl isomer [6].

Kinase Selectivity Profiling and hERG Liability Assessment

The Bilodeau et al. J. Med. Chem. (2004) study established that the N-(1,3-thiazol-2-yl)pyridin-2-amine class possesses a favorable kinase selectivity profile that can be accentuated with appropriate substitution, and that specific amine substituents enable low hERG affinity [2]. The target compound, with its unsubstituted pyridin-2-amine and 4-methoxyphenyl thiazole, serves as a minimalist baseline scaffold for kinase selectivity panel screening (e.g., against FLT1, FLT4, PDGFR, FGFR, EGFR) and hERG binding assays. Its low molecular weight and minimal substitution pattern make it an ideal reference point for deconvolution of substituent contributions to selectivity and cardiac safety profiles [2].

Quote Request

Request a Quote for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.